molecular formula C16H15ClINOS B3551469 2-[(2-chlorobenzyl)thio]-N-(4-iodo-2-methylphenyl)acetamide

2-[(2-chlorobenzyl)thio]-N-(4-iodo-2-methylphenyl)acetamide

Cat. No. B3551469
M. Wt: 431.7 g/mol
InChI Key: XZMCXLIKMAHRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired yield and purity. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical properties of aromatic compounds (due to the benzene rings) and amides (due to the acetamide group). The presence of the iodine and chlorine atoms could also influence its reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzyl group might undergo electrophilic aromatic substitution or nucleophilic substitution reactions. The acetamide group could participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide group and the nonpolar benzene rings. Its melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical process), it’s difficult to predict its mechanism of action. The compound’s behavior would depend on its environment and the other molecules present .

Safety and Hazards

As with any chemical compound, handling “2-[(2-chlorobenzyl)thio]-N-(4-iodo-2-methylphenyl)acetamide” would require appropriate safety measures. The specific hazards would depend on the compound’s reactivity and toxicity, which are not known without experimental data .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also be interesting to investigate its behavior in various chemical reactions .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(4-iodo-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClINOS/c1-11-8-13(18)6-7-15(11)19-16(20)10-21-9-12-4-2-3-5-14(12)17/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMCXLIKMAHRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClINOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-chlorobenzyl)thio]-N-(4-iodo-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(2-chlorobenzyl)thio]-N-(4-iodo-2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(2-chlorobenzyl)thio]-N-(4-iodo-2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(2-chlorobenzyl)thio]-N-(4-iodo-2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(2-chlorobenzyl)thio]-N-(4-iodo-2-methylphenyl)acetamide
Reactant of Route 6
2-[(2-chlorobenzyl)thio]-N-(4-iodo-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.